

3-Bromo-1-propanol fundamental properties and uses.

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide to **3-Bromo-1-propanol**: Core Properties and Applications

Abstract

3-Bromo-1-propanol (CAS No: 627-18-9), also known as trimethylene bromohydrin, is a versatile bifunctional organic compound featuring both a primary alcohol and a primary alkyl bromide. This unique structure allows it to serve as a valuable intermediate and building block in a wide array of synthetic applications. Its ability to undergo reactions such as nucleophilic substitution at the carbon-bromine bond and various transformations of the hydroxyl group makes it a crucial reagent in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. This guide provides a comprehensive overview of its fundamental properties, key applications, detailed experimental protocols, and essential safety information for researchers, scientists, and professionals in drug development.

Fundamental Properties

3-Bromo-1-propanol is a clear, colorless to light yellow liquid under standard conditions.^{[1][2][3][4]} Its dual functionality dictates its chemical reactivity and physical properties.

Identifiers and Nomenclature

Identifier	Value
IUPAC Name	3-bromopropan-1-ol[1]
Synonyms	Trimethylene bromohydrin, 1-Bromo-3-propanol, 3-Bromopropanol[2][5][6][7]
CAS Number	627-18-9[2]
Molecular Formula	C ₃ H ₇ BrO[1][3]
Molecular Weight	138.99 g/mol [1][2]
InChI Key	RQFUZUMFPRMVDX-UHFFFAOYSA-N
SMILES	OCCCBBr

Physical Properties

The physical characteristics of **3-Bromo-1-propanol** are well-documented and essential for its handling and use in experimental setups.

Property	Value	Reference
Appearance	Clear colorless to pale yellow liquid	[1][3][4][8]
Boiling Point	164-165 °C at 760 mmHg62 °C at 5 mmHg	[3][5][9]
Density	1.537 g/mL at 25 °C	[1][3][9]
Refractive Index (n ₂₀ /D)	1.488	[3][9]
Flash Point	101.7 °C (closed cup)	[2][10]
Vapor Pressure	0.1 mmHg at 20 °C	[1][10]
Solubility	Soluble in water (167 g/L)Miscible with ethanol, ether, acetone	[1][5][10]

Chemical Properties

Property	Description	Reference
Reactivity	Possesses two reactive sites: a hydroxyl (-OH) group and a bromo (-Br) group. The hydroxyl group can undergo condensation, esterification, or etherification. The carbon-bromine bond is susceptible to nucleophilic substitution.	[3] [5]
Stability	Stable under recommended storage conditions (2-8°C). May be sensitive to prolonged exposure to light.	
Incompatibilities	Incompatible with strong oxidizing agents.	[9] [11]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **3-Bromo-1-propanol**.

Spectrum Type	Key Features and Chemical Shifts (δ)
^1H NMR (CDCl_3)	δ ~3.62 (t, 2H, $-\text{CH}_2\text{O}$) δ ~3.38 (t, 2H, $-\text{CH}_2\text{Br}$) δ ~1.81-2.13 (m, 2H, $-\text{CH}_2-$) δ ~4.01 (s, 1H, $-\text{OH}$) [12][13][14]
^{13}C NMR	Characteristic peaks corresponding to the three carbon atoms, with shifts influenced by the adjacent electronegative oxygen and bromine atoms.[1][15]
Infrared (IR)	Broad peak around 3316 cm^{-1} (O-H stretch)Peaks around $2946, 2885\text{ cm}^{-1}$ (C-H stretch)Peak around 1087 cm^{-1} (C-O stretch)Peak around 606 cm^{-1} (C-Br stretch)[12]
Mass Spectrometry (MS)	The mass spectrum shows a characteristic isotopic pattern for a monobrominated compound due to the presence of ^{79}Br and ^{81}Br isotopes. The top peak is typically observed at m/z 31.[1]

Applications and Uses

The bifunctional nature of **3-Bromo-1-propanol** makes it a highly versatile reagent in various fields.

Pharmaceutical and Drug Development

3-Bromo-1-propanol is a key intermediate in the synthesis of a wide range of pharmaceuticals, including antiviral, antifungal, and anticancer agents.[5][16] Its structure is particularly useful for introducing a three-carbon chain with a terminal hydroxyl group, which can be a critical pharmacophore or a handle for further functionalization. It has been specifically noted for its role in developing drugs that target neurological disorders.[3][16] For example, it is used in the synthesis of chiral, quaternary prolines, which are important structures in medicinal chemistry.
[6][9]

Agrochemical Synthesis

In the agrochemical industry, it serves as a building block for creating active ingredients in herbicides, fungicides, and insecticides.[5] The compound's ability to readily undergo nucleophilic substitution makes it an efficient precursor for more complex agrochemical molecules.[5]

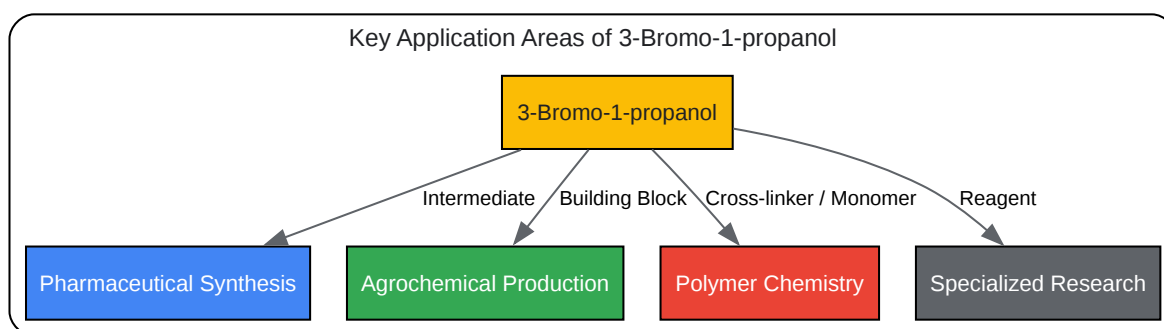
Polymer Chemistry

3-Bromo-1-propanol is utilized as a cross-linking agent in the polymer industry.[5] It can react with polymers like polyvinyl alcohol to create cross-linked networks, which significantly enhances the mechanical and thermal stability of the final material.[5][16] It has also been used to synthesize molten salt-polymers.[4][9]

Specialized Research Applications

Its utility extends to more specialized areas of research, including:

- **Fluorescent Dyes:** Used in the synthesis of fluorescent halide-sensitive quinolinium dyes for biochemical research.[2][9]
- **Grafting Agent:** Acts as a grafting agent to create recyclable reagents for important organic reactions like the Swern oxidation.[2]
- **Colloidal Systems Research:** Employed in studies of micellar media and microemulsions by reacting with surfactants and phenols.[2][9]



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Caption: Logical relationship of **3-Bromo-1-propanol**'s core applications.

Experimental Protocols

Detailed methodologies are crucial for the effective and safe use of **3-Bromo-1-propanol**. Below are representative protocols for its synthesis and its application in common organic reactions.

Protocol 1: Synthesis of 3-Bromo-1-propanol

This protocol details an efficient synthesis from the inexpensive starting material, 1,3-propanediol. The method involves a selective bromination and subsequent deprotection.[\[12\]](#)

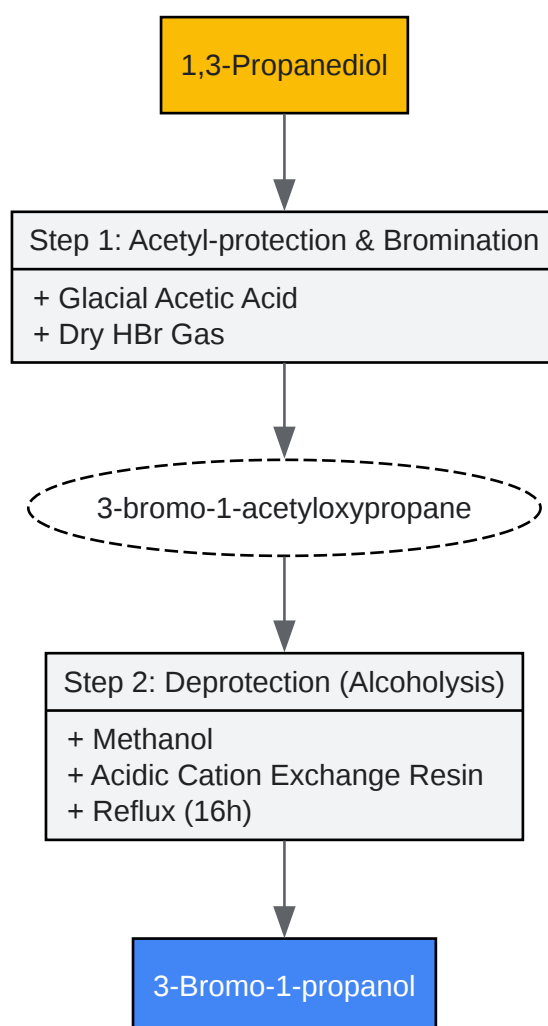
Step 1: Synthesis of **3-bromo-1-acetyloxypropane**

- In a suitable reaction vessel, dissolve 1,3-propanediol (1.0 eq., e.g., 27.1 mmol, 2.12 g) in glacial acetic acid (approx. 1.7 volumes, e.g., 45 mL).
- Stir the solution at room temperature and bubble dry hydrogen bromide (HBr) gas through the mixture until the solution turns deep red.
- Quench the reaction by adding water (approx. 7.4 volumes, e.g., 200 mL).
- Extract the product with diethyl ether (2 x 15 volumes, e.g., 2 x 400 mL).
- Wash the combined ether layers successively with water (2 x 3.7 volumes), saturated sodium bicarbonate solution (2 x 7.4 volumes), and again with water (2 x 3.7 volumes).
- Dry the organic layer with anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to yield **3-bromo-1-acetyloxypropane** as a colorless liquid.[\[12\]](#)

Step 2: Synthesis of **3-Bromo-1-propanol**

- Dissolve the **3-bromo-1-acetyloxypropane** (1.0 eq., e.g., 277.8 mmol, 50 g) in methanol (approx. 3.2 volumes, e.g., 160 mL).

- Add a strong acidic cation exchange resin (e.g., 32 g) to the solution.
- Heat the mixture under reflux for 16 hours.
- Cool the reaction mixture to room temperature, filter to remove the resin, and wash the resin with methanol.
- Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
- Purify the residue by vacuum distillation to obtain **3-Bromo-1-propanol** as a colorless liquid (typical yield: ~95%).^[12]



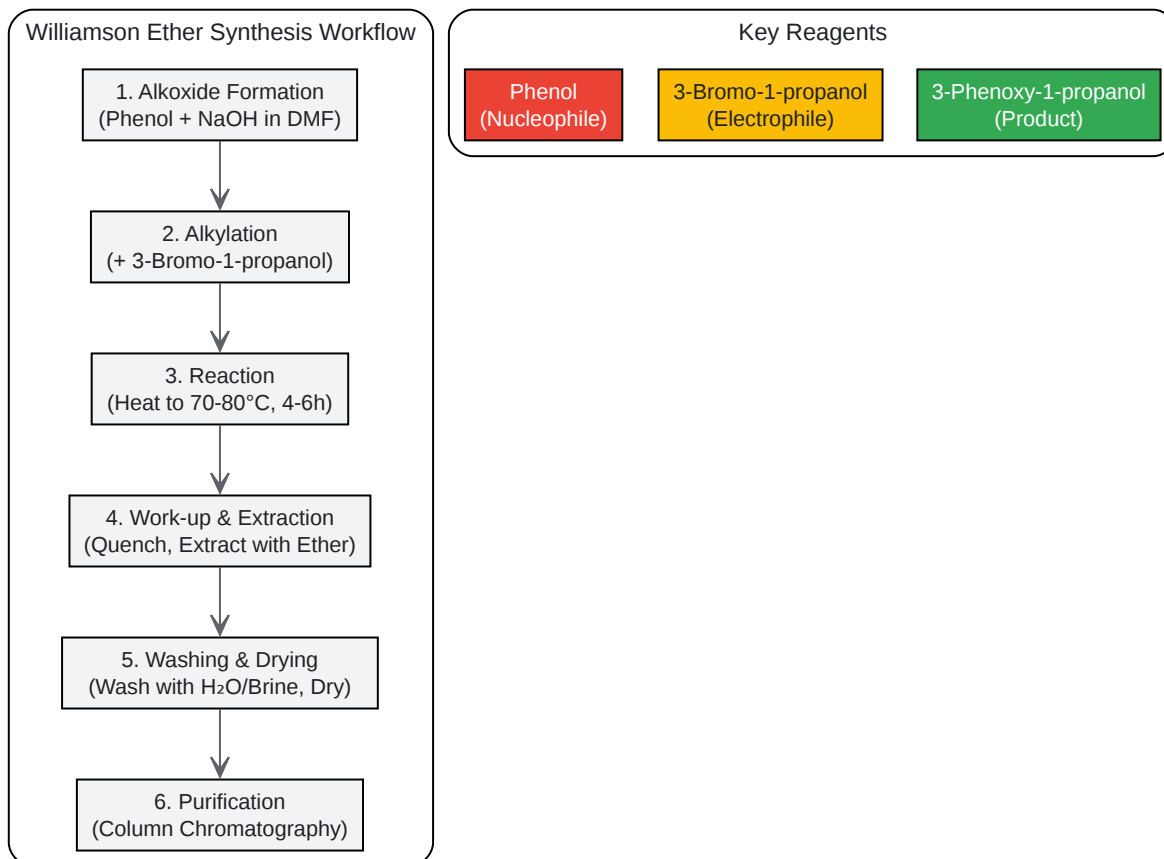
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Caption: Workflow for the synthesis of **3-Bromo-1-propanol**.

Protocol 2: O-Alkylation (Williamson Ether Synthesis)

This protocol describes a general method for synthesizing ethers using **3-Bromo-1-propanol** as the alkylating agent. The example uses phenol.[\[17\]](#)

- **Alkoxide Formation:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phenol (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
- Add sodium hydroxide (1.1 eq.) portion-wise while stirring. Continue stirring at room temperature for 30 minutes to ensure complete formation of sodium phenoxide.
- **Alkylation:** Add **3-Bromo-1-propanol** (1.05 eq.) dropwise to the sodium phenoxide solution at room temperature.
- **Reaction:** Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Once complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- **Extraction:** Transfer the mixture to a separatory funnel and extract with diethyl ether (e.g., 3 x 50 mL).
- **Washing:** Combine the organic extracts and wash with water (e.g., 2 x 50 mL) and then with brine (e.g., 1 x 50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude product by flash column chromatography.[\[17\]](#)



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Caption: Experimental workflow for O-Alkylation using **3-Bromo-1-propanol**.

Protocol 3: Silyl Etherification Reaction

This protocol details the protection of the hydroxyl group in **3-Bromo-1-propanol** as a silyl ether, a common step in multi-step synthesis to prevent unwanted side reactions of the alcohol.

[18]

- In a dry reaction flask under an inert atmosphere, dissolve **3-Bromo-1-propanol** (1.0 eq., e.g., 2.1 mmol, 0.2 mL) in dry dichloromethane (DCM, e.g., 5 mL).
- Cool the solution to 0 °C in an ice bath.
- Add an organic base, such as 2,4,6-collidine (3.0 eq., e.g., 6.3 mmol, 0.78 mL).
- Add tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (2.0 eq., e.g., 4.2 mmol, 1 mL) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for approximately 12 hours.
- Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
- Extract the organic layer with ethyl acetate.
- Combine the organic layers, concentrate under reduced pressure, and purify the residue by silica gel column chromatography to obtain the target silyl ether.^[18]

Safety and Handling

3-Bromo-1-propanol must be handled with appropriate safety precautions due to its potential hazards.

- Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and is suspected of causing genetic defects (H341).^[4] It may also cause respiratory irritation.^{[11][19]} Some sources also classify it as toxic if swallowed.^[20]
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.^{[11][21]} Work in a well-ventilated area or a fume hood to avoid inhaling vapors.^[11]
- First Aid Measures:
 - Skin Contact: Wash off immediately with soap and plenty of water.^{[10][11]}
 - Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.^{[10][11][21]}

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[10][11]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][20]
- Storage: Store in a cool, dry, well-ventilated place (recommended 2-8°C) in a tightly sealed container, protected from light.[11][22]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Conclusion

3-Bromo-1-propanol is a cornerstone chemical intermediate with significant utility in both industrial and academic research. Its bifunctional nature provides a gateway to a vast number of more complex molecules, underpinning advancements in pharmaceuticals, agrochemicals, and material science. A thorough understanding of its physical and chemical properties, combined with adherence to established experimental and safety protocols, is essential for leveraging its full synthetic potential.

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- To cite this document: BenchChem. [3-Bromo-1-propanol fundamental properties and uses.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131339#3-bromo-1-propanol-fundamental-properties-and-uses]

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